REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](F)[C:3]=1[N+:9]([O-:11])=[O:10].[NH2:12][CH:13]([CH2:17][CH3:18])[C:14]([OH:16])=[O:15].C([O-])([O-])=O.[K+].[K+].O>CS(C)=O>[Cl:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[C:4]([NH:12][CH:13]([CH2:17][CH3:18])[C:14]([OH:16])=[O:15])[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.22 kg
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)CC
|
Name
|
|
Quantity
|
1.58 kg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
4.2 L
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
went up to 110° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
WASH
|
Details
|
The aq. layer was washed with methyl tert-butyl ether (2×5 L)
|
Type
|
CUSTOM
|
Details
|
to remove organic impurities
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Type
|
FILTRATION
|
Details
|
The orange solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×4 L)
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)NC(C(=O)O)CC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.85 kg | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |